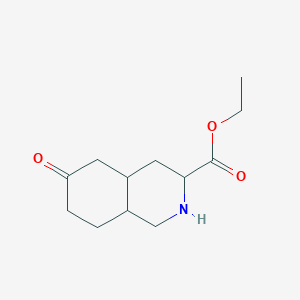

Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate

Description

Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate (CAS: 162779-54-6) is a bicyclic isoquinoline derivative characterized by a partially saturated octahydroisoquinoline core. The compound features a 6-oxo group and an ethyl ester substituent at position 3. Its stereochemistry (3S,4aS,8aR) is critical for its three-dimensional conformation, influencing its physicochemical and biological properties. This compound is used in pharmaceutical research, particularly in studying enzyme inhibition and receptor interactions due to its rigid bicyclic framework .

Propriétés

IUPAC Name |

ethyl 6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h8-9,11,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBQZKCNYGNUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CC(=O)CCC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate (CAS Number: 162779-54-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on recent findings related to its anticancer, antimicrobial, and antiviral activities.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline family, characterized by a bicyclic structure that contributes to its biological activities. Its molecular formula is with a molecular weight of 225.28 g/mol. The specific stereochemistry of the compound enhances its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in cancer therapy. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.2 |

| MCF7 (Breast) | 12.5 |

| A549 (Lung) | 10.0 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .

2. Antimicrobial Activity

This compound also displays notable antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

3. Antiviral Activity

Emerging research indicates that this compound may possess antiviral properties as well. Preliminary studies have assessed its activity against human coronaviruses.

Case Study: Antiviral Screening

In a recent screening study against HCoV-229E and HCoV-OC43 strains:

| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| Ethyl Compound | 500 | 50 | 10 |

These findings suggest that the compound could serve as a lead for developing new antiviral agents targeting coronaviruses .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit promising antimicrobial properties. Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate has been evaluated for its efficacy against various bacterial strains. For instance:

- Case Study : A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli when tested in vitro .

1.2 Anticancer Potential

The isoquinoline scaffold is known for its diverse biological activities including anticancer effects. Research has suggested that compounds similar to this compound can induce apoptosis in cancer cells.

- Case Study : In a recent experiment involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress and mitochondrial dysfunction .

Neuropharmacology

2.1 Neuroprotective Effects

Isoquinolines have been studied for their neuroprotective properties. This compound has shown potential in protecting neuronal cells from oxidative damage.

- Research Findings : Experimental data suggest that this compound can inhibit neuroinflammation and reduce neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's .

Pharmacological Studies

3.1 Mechanisms of Action

The pharmacological profile of this compound includes modulation of neurotransmitter systems. It has been found to interact with dopamine and serotonin receptors.

Table 1: Summary of Pharmacological Activities

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate with structurally related compounds from the provided evidence:

Key Observations:

Core Structure Variations: The target compound’s octahydroisoquinoline core provides intermediate saturation compared to hexahydroquinoline () and decahydroisoquinoline (). Reduced saturation impacts rigidity and bioavailability. Compounds with dihydroquinoline cores () retain aromaticity, enhancing π-π stacking interactions but reducing conformational flexibility.

Stereochemistry: The stereospecific (3S,4aS,8aR) configuration of the target compound distinguishes it from non-chiral analogs (e.g., ), impacting receptor selectivity and enzymatic interactions.

Applications :

- The target compound’s ethyl ester group enhances lipophilicity, favoring blood-brain barrier penetration, whereas carboxylic acid derivatives () are more polar, suited for aqueous environments.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves stereoselective cyclization, similar to the multi-component reactions described in for nitro-substituted analogs.

- Biological Relevance: Quinoline/isoquinoline derivatives with oxo groups (e.g., ) are often explored as protease inhibitors or antimicrobial agents. The target compound’s stereochemistry may enhance specificity for neurological targets.

- Thermodynamic Stability: The octahydro core in the target compound likely improves metabolic stability compared to less saturated analogs (e.g., hexahydroquinoline in ) .

Méthodes De Préparation

Condensation and Hydrogenation of Isoquinoline Derivatives

A traditional route involves the condensation of substituted phenyl-acetic acids with cyclohexene derivatives, followed by cyclization and hydrogenation steps:

- Step 1: Condensation of cyclohexene-(l)-yl-ethylamine with phenyl-acetic acids to form amide intermediates.

- Step 2: Cyclization of these amides using dehydrating agents (e.g., polyphosphoric acid) to generate hexahydroisoquinoline derivatives.

- Step 3: Hydrogenation of the hexahydroisoquinoline to produce the octahydroisoquinoline core.

This method is exemplified in the synthesis of 1-benzyl-2-alkyl-octahydroisoquinolines, which are precursors to the target compound, with the hydrogenation step crucial for stereochemical control.

Claisen Condensation and Hydrazine Cyclization

Another classical approach involves:

- Step 1: Claisen condensation of suitable ketones with esters to form β-keto esters.

- Step 2: Cyclization with hydrazine to form pyrazoloquinoline intermediates.

- Step 3: Functional group modifications to introduce the ethyl ester and keto functionalities.

This approach allows for stereochemical control and the introduction of the keto group at the 6-position, as demonstrated in the synthesis of related octahydroisoquinoline derivatives.

Modern Synthetic Strategies

Use of Formylation and Cyclization of Indole Derivatives

Research indicates that indole-based intermediates can be transformed into the octahydroisoquinoline core via formylation and cyclization:

- Step 1: Synthesis of indole derivatives with hydroxymethyl or formyl groups at specific positions.

- Step 2: Cyclization via intramolecular reactions, often facilitated by Lewis acids or dehydrating agents, to form the isoquinoline backbone.

- Step 3: Introduction of the keto and ester functionalities through oxidation and esterification steps.

For example, the synthesis of tert-butyl 2-formyl-1H-indole-1-carboxylate from ethyl 1H-indole-2-carboxylate involves oxidation of the methyl group to aldehyde, followed by protection strategies.

Catalytic Hydrogenation and Stereoselective Reduction

Hydrogenation over metal catalysts (e.g., Pd/C, Raney Ni) is employed to reduce double bonds and stereocenters selectively:

- Step 1: Hydrogenation of unsaturated intermediates to form saturated octahydro derivatives.

- Step 2: Stereoselective reduction using chiral catalysts or auxiliaries to obtain the desired stereoisomer (3S,4aS,8aR).

This method is supported by research on hydrogenation of related isoquinoline derivatives, emphasizing stereochemical fidelity.

Use of Alkyl Formates and Acetals for Keto Functionalization

Recent patents describe the use of alkyl formates and dimethylformamide acetal reagents:

- Step 1: Reaction of a 4aR,8aR-1-C1-C3 alkyl-6-oxodecahydroquinoline with alkyl formates to introduce formyl groups at specific positions.

- Step 2: Conversion of formylated intermediates into keto derivatives via hydrolysis or oxidation.

- Step 3: Cyclization and functional group modifications to achieve the final structure.

This approach allows for regioselective and stereoselective introduction of keto groups, as outlined in patent US2719150A.

Data Tables Summarizing Preparation Methods

Research Findings and Notes

- The synthesis of this compound benefits from stereoselective hydrogenation techniques, especially when aiming for the specified stereochemistry at C-3, C-4a, and C-8a.

- Use of protecting groups (e.g., Boc, tert-butyl) during synthesis facilitates regioselective modifications and prevents side reactions.

- Recent advances include employing alkyl formates for regioselective formylation, enabling efficient keto group introduction at the 6-position.

- The synthesis pathways are adaptable, allowing incorporation of various substituents to tailor pharmacological properties.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl (3S,4aS,8aR)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate?

The compound can be synthesized via multistep routes involving cyclization and functional group transformations. For example, analogous isoquinoline derivatives are synthesized through reactions of aldehydes with amines under acid catalysis to form imine intermediates, followed by cyclization with ketones (e.g., cyclohexanone derivatives) to yield the bicyclic framework . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to achieve high stereochemical purity. Post-synthetic modifications, such as oxidation or reduction, can further tailor the functional groups .

Q. How should researchers ensure the stability of this compound during experimental handling?

Stability is influenced by environmental factors such as light, moisture, and temperature. Safety data sheets for related compounds recommend storing the compound in airtight containers under inert gas (e.g., nitrogen) at −20°C to prevent degradation . Reactivity with oxidizing agents or strong acids/bases should be assessed prior to use. Regular spectroscopic monitoring (e.g., NMR, HPLC) is advised to confirm integrity during storage .

Q. What analytical techniques are suitable for characterizing this compound’s structure and purity?

Key methods include:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve stereochemistry and verify substituent positions .

- X-ray crystallography for absolute configuration determination, as demonstrated for structurally similar hexahydroquinoline derivatives .

- HPLC with UV/Vis detection for purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this octahydroisoquinoline derivative be addressed?

The compound’s stereogenic centers (3S,4aS,8aR) require precise control during cyclization. Stereoselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, enantiopure β-amino alcohols have been employed in related syntheses to induce diastereoselectivity during ring formation . Computational modeling (e.g., AM1 semi-empirical methods) can predict steric and electronic influences on transition states, guiding reagent selection .

Q. What mechanistic insights explain the compound’s reactivity in substitution or oxidation reactions?

The ketone group at position 6 and the ester moiety at position 3 are key reactive sites. Oxidation of the ketone may proceed via radical intermediates under conditions like Corey-Kim or Oppenauer oxidation. Substitution reactions (e.g., halogenation) at the isoquinoline core are influenced by the electron-withdrawing ester group, which directs electrophiles to specific positions . Acid-catalyzed cyclization mechanisms for analogous compounds involve imine formation followed by [4+2] cycloaddition, with protonation steps critical for regioselectivity .

Q. How can computational tools aid in predicting biological activity or optimizing derivatives?

- Molecular docking can model interactions with biological targets (e.g., enzymes or receptors), leveraging the compound’s rigid bicyclic framework for binding site compatibility .

- QSAR (Quantitative Structure-Activity Relationship) analysis of analogs (e.g., halogenated or hydroxylated derivatives) can identify substituents that enhance bioactivity .

- DFT (Density Functional Theory) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in functionalization reactions .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported synthetic yields or stereochemical outcomes?

Variability in yields or selectivity may arise from differences in reaction conditions (e.g., solvent polarity, catalyst loading). For example, steric hindrance from substituents like dichlorophenyl groups can reduce reaction rates, necessitating extended reaction times or higher temperatures . Systematic reproducibility studies, including control experiments and kinetic profiling, are essential. Cross-validation using multiple characterization methods (e.g., NMR and X-ray) ensures stereochemical assignments are accurate .

Methodological Best Practices

- Experimental Design : Use a Design of Experiments (DoE) approach to optimize reaction parameters (temperature, stoichiometry) for high-yield synthesis .

- Safety Protocols : Adhere to OSHA/GHS guidelines for handling toxic intermediates; use fume hoods and personal protective equipment (PPE) during scale-up .

- Data Reproducibility : Document reaction conditions in detail (e.g., cooling rates, stirring speeds) and share raw spectral data in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.